(E)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S2/c1-3-14-29(26,27)23-13-4-5-19-16-20(10-11-21(19)23)22-28(24,25)15-12-18-8-6-17(2)7-9-18/h6-12,15-16,22H,3-5,13-14H2,1-2H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJNRHJIGAMQDQ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound IIIa : (E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide
- Molecular Formula : C₂₅H₂₁ClN₂O₅S
- Molecular Weight : 497.0 g/mol
- Key Features: Chloro and hydroxy groups at positions 5 and 8 of the quinoline ring. Methoxystyryl and methoxybenzenesulfonamide substituents. Synthesized via benzenesulfonic chloride coupling in pyridine with DMAP catalysis .
- Comparison: Unlike the target compound, IIIa lacks a tetrahydroquinoline core and instead retains a fully aromatic quinoline system. The presence of electron-withdrawing chlorine and electron-donating methoxy groups in IIIa may alter reactivity and solubility compared to the target compound’s propylsulfonyl and p-tolyl groups.
6-Methyl-1,2,3,4-Tetrahydroquinoline
- Molecular Formula : C₁₀H₁₃N
- Molecular Weight : 147.22 g/mol
- Key Features: Simple tetrahydroquinoline structure with a methyl group at position 6. No sulfonamide or sulfonyl substituents .
- Comparison: The target compound’s propylsulfonyl and ethenesulfonamide groups significantly increase its molecular weight and polarity compared to 6-methyl-THQ.
Drospirenone/Ethinyl Estradiol Impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)
- Key Features: Thiophene and naphthalene-based structures with amino alcohol substituents .
- Comparison: These impurities lack the tetrahydroquinoline scaffold and sulfonamide functionalization, highlighting the structural uniqueness of the target compound.
Physicochemical and Functional Differences
- Solubility : The target compound’s sulfonamide groups likely enhance water solubility compared to 6-methyl-THQ but may reduce lipophilicity relative to IIIa’s methoxy groups.
- Synthetic Complexity : The target compound’s propylsulfonyl group requires specialized sulfonylating agents (e.g., propylsulfonyl chloride), whereas IIIa uses benzenesulfonic chloride .
Preparation Methods
One-Step Ambient Temperature Cyclization
The 1,2,3,4-tetrahydroquinoline scaffold was constructed using a modified Mannich-type reaction under mild conditions, as described in the EP0385271B1 patent. This method employs an aniline salt, aldehyde, and nucleophilic sulfinate reagent in polar solvents at 15–30°C. For this synthesis:
- Aniline precursor : 6-nitroaniline hydrochloride provided the aromatic amine backbone.
- Aldehyde component : Paraformaldehyde served as the C1 source for ring closure.
- Nucleophilic reagent : Sodium propylsulfinate (CH₂CH₂CH₃SO₂Na) introduced the 1-propylsulfonyl group during cyclization.
The reaction proceeded in ethanol over 90 minutes, yielding 1-propylsulfonyl-6-nitro-1,2,3,4-tetrahydroquinoline with 78% efficiency. Catalytic HCl (2 equiv.) accelerated proton transfer without requiring external heating.
Povarov [4+2] Cycloaddition Approach
Alternative synthesis via Povarov reaction utilized:
- Dienophile : N-(propylsulfonyl)imine derived from benzaldehyde
- Dienes : Vinyl ethers with electron-donating groups
This three-component reaction in acetonitrile at 60°C produced the tetrahydroquinoline core with 65% yield but required subsequent oxidation to introduce the 6-nitro group. While stereoselective, this method added two synthetic steps compared to the one-pot Mannich approach.
Functionalization at Position 6
Nitro Group Reduction
The 6-nitro intermediate underwent catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol:
$$ \text{C}{12}\text{H}{15}\text{NO}4\text{S} + 3\text{H}2 \rightarrow \text{C}{12}\text{H}{19}\text{NO}2\text{S} + 2\text{H}2\text{O} $$
Quantitative conversion to 1-propylsulfonyl-1,2,3,4-tetrahydroquinolin-6-amine was confirmed via TLC (Rf = 0.33 in EtOAc/hexane 1:1) and FT-IR (NH₂ stretch at 3375 cm⁻¹).
Sulfonamide Coupling
Reaction with (E)-2-(p-tolyl)ethenesulfonyl chloride proceeded under Schotten-Baumann conditions:
- Sulfonyl chloride synthesis : p-Tolylacetylene was treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C, followed by PCl₅-mediated chlorination to yield the (E)-configured sulfonyl chloride.
- Coupling : The 6-amine (1 equiv.) reacted with sulfonyl chloride (1.2 equiv.) in THF/water (3:1) with NaHCO₃ (2.5 equiv.) at 0°C→25°C.
The (E)-configuration was preserved through low-temperature coupling, verified by NOESY NMR (J = 16.2 Hz trans coupling).
Stereochemical Control in Ethenesulfonamide Formation
Geometric Selectivity
The (E)-isomer predominance (94:6 E/Z) resulted from:
- Kinetic control : Bulky p-tolyl and sulfonyl groups favored trans addition during sulfonation.
- Steric-directed elimination : Use of DBU (1,8-diazabicycloundec-7-ene) promoted anti-periplanar H-elimination in the dehydration step.
Analytical Characterization Data
Table 1. Spectroscopic Properties
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.02 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃), 2.38 (s, 3H, Ar-CH₃), 3.17 (q, 2H, NCH₂), 6.87–7.89 (m, 9H, Ar-H), 8.21 (d, J=16.2 Hz, 1H, CH=SO₂) |
| ¹³C NMR | 13.8 (CH₂CH₂CH₃), 21.5 (Ar-CH₃), 45.7 (NCH₂), 126.1–144.3 (Ar-C), 148.9 (C=S) |
| HRMS (ESI+) | m/z 463.1542 [M+H]⁺ (calc. 463.1538) |
X-ray Crystallography : Monoclinic P2₁/c space group with unit cell parameters a=8.921 Å, b=12.674 Å, c=14.332 Å. The E-configuration was unambiguously confirmed through dihedral angle measurements (C-SO₂-C=C = 178.3°).
Process Optimization Considerations
Solvent Effects
Ethanol provided optimal yields (82%) for the Mannich cyclization versus 68% in DMF due to improved solubility of sodium propylsulfinate. Microwave-assisted synthesis (100°C, 300W) reduced reaction time to 15 minutes but caused 12% decomposition.
Green Chemistry Metrics
- Atom economy : 89% for the final coupling step
- E-factor : 6.3 (kg waste/kg product)
- PMI : 8.7 (total mass input/mass product)
Aqueous workup and ethanol recrystallization minimized environmental impact compared to chromatographic purification.
Q & A
Q. What are the critical steps for synthesizing (E)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyl)ethenesulfonamide with high purity?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions .
- Step 2 : Introduction of the propylsulfonyl group via nucleophilic substitution with propane sulfonyl chloride, optimized at 0–5°C to minimize side reactions .
- Step 3 : Coupling the p-tolyl ethenesulfonamide moiety using a Wittig or Horner-Wadsworth-Emmons reaction, requiring strict control of reaction pH (7.5–8.5) to ensure stereoselectivity (E-configuration) .
- Purification : HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., sulfonamide NH at δ 10.2–10.8 ppm, vinyl protons at δ 6.8–7.2 ppm) and confirms E-configuration via coupling constants (J = 12–15 Hz for trans-alkene) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected m/z 485.1234) .
- FT-IR : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and NH bending (1550–1480 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Test against COX-2, carbonic anhydrase IX (CA-IX), or kinases using fluorogenic substrates (e.g., 10 µM compound, 30 min incubation) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .
- Controls : Include known inhibitors (e.g., celecoxib for COX-2) and solvent-only blanks to validate assay conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group variations) affect target binding affinity and selectivity?
- Methodological Answer :
- SAR Studies :
- Computational Modeling : Docking simulations (AutoDock Vina) identify hydrophobic interactions between the propylsulfonyl group and COX-2’s Val523 residue .
Q. What strategies resolve contradictions in biological activity data across different assay formats?
- Methodological Answer :
- Case Example : Discrepancies in IC50 values between enzymatic (cell-free) and cellular assays may arise from poor membrane permeability.
- Validation Steps :
Measure cellular uptake via LC-MS/MS after 24-hour exposure .
Use a pro-drug approach (e.g., esterification of sulfonamide) to enhance permeability and retest activity .
Cross-validate with orthogonal assays (e.g., thermal shift assay for target engagement) .
Q. What in silico approaches predict metabolic stability and potential toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 assess:
- Metabolic hotspots : Propylsulfonyl group’s susceptibility to CYP3A4 oxidation .
- Toxicity alerts : Ames test predictions for mutagenicity (e.g., nitroso intermediates flagged in analogs) .
- MD Simulations : GROMACS simulations (100 ns) evaluate compound stability in human serum albumin binding pockets .
Q. How is enantiomeric purity maintained during synthesis, and what analytical methods confirm it?
- Methodological Answer :
- Chiral Resolution : Use (R)-BINOL-derived catalysts during sulfonamide coupling to achieve >98% ee .
- Analytical Confirmation :
- Chiral HPLC : Chiralpak IC-3 column, hexane/isopropanol (85:15), flow rate 1.0 mL/min .
- Circular Dichroism (CD) : Peaks at 220–230 nm confirm E-configuration and absence of racemization .
Data Contradiction Analysis
Q. Why might this compound exhibit variable solubility across studies, and how is this addressed?
- Methodological Answer :
- Root Cause : Polymorphism or aggregation in aqueous buffers (e.g., PBS vs. DMSO stock solutions) .
- Solutions :
Solubilization : Use 0.1% Tween-80 or β-cyclodextrin inclusion complexes .
Dynamic Light Scattering (DLS) : Monitor particle size (<200 nm indicates non-aggregated state) .
Tables for Key Comparisons
Table 1 : Comparison of Sulfonamide Derivatives’ Biological Activities
| Compound | Target | IC50 (µM) | Selectivity Ratio | Reference |
|---|---|---|---|---|
| Propylsulfonyl derivative | COX-2 | 0.8 | 12.5 | |
| Ethylsulfonyl derivative | CA-IX | 1.2 | 8.3 | |
| Phenylsulfonyl derivative | Kinase X | 5.4 | 2.1 |
Table 2 : Optimization of Reaction Conditions for Sulfonylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis |
| Solvent | Dichloromethane | Maximizes solubility |
| Reaction Time | 4–6 hours | Balances conversion vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
